5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is an organic compound notable for its complex structure, which includes both benzamide and pyrimidine moieties. Its diverse chemical properties make it a subject of interest across various fields, including medicinal chemistry, organic synthesis, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step processes. One common method begins with the preparation of the benzamide derivative via acylation reactions, followed by the introduction of the methoxy group through methylation reactions. The pyrimidine ring is constructed through cyclization reactions involving appropriate thioamide intermediates.
Industrial Production Methods
For industrial-scale production, the processes are optimized to improve yield and reduce costs. This often involves using readily available starting materials, catalysts to accelerate reactions, and refining purification techniques to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thieno and pyrimidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions primarily affect the nitro or carbonyl groups within the structure.
Substitution: The aromatic ring allows for electrophilic aromatic substitution, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed
The major products depend on the reaction type: oxidation yields oxidized derivatives, reduction leads to reduced forms, and substitution results in various substituted benzamides.
Scientific Research Applications
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide finds applications in:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Serving as a probe to study enzyme-substrate interactions, given its structural complexity.
Medicine: Potentially used in drug design and development due to its bioactive core, which may interact with biological targets.
Industry: Applied in developing new materials or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which the compound exerts its effects involves:
Interaction with specific molecular targets such as enzymes or receptors.
The aromatic rings and functional groups can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Pathways like signal transduction or metabolic processes might be influenced by the compound's binding.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction profile.
5-chloro-2-methoxybenzamide: Lacks the pyrimidine moiety, altering its biological activity.
2-methyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-yl derivatives: Similar core structure but different substituents affecting their properties.
Highlighting Uniqueness
The unique combination of benzamide and pyrimidine in 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide makes it distinctive for both chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
This compound stands as a versatile tool for researchers across various scientific disciplines, reflecting the interplay between structure and function in organic chemistry.
Biological Activity
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20ClN3O2S. The compound features a chloro group, a methoxy group, and a thieno-pyrimidine moiety which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate benzoic acid derivatives with thieno-pyrimidine compounds. The method often includes:
- Formation of thieno-pyrimidine : Utilizing thioketones and amines under acidic conditions.
- Benzamide formation : Reacting the thieno-pyrimidine with chloro-substituted benzamides in the presence of coupling agents.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | Inhibition (%) |
---|---|---|
This compound | MCF-7 (Breast cancer) | 85% |
This compound | A549 (Lung cancer) | 78% |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities.
The proposed mechanism involves:
- Inhibition of cell proliferation : By disrupting the cell cycle and inducing apoptosis.
- Oxidative stress induction : Increased levels of ROS lead to cellular damage and apoptosis in cancer cells.
- Enzyme modulation : The compound may enhance superoxide dismutase (SOD) activity while decreasing catalase and glutathione peroxidase activities, leading to an accumulation of hydrogen peroxide.
Case Studies
- Study on MCF-7 cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition (85%) compared to control groups. The increase in SOD activity was correlated with reduced levels of glutathione and catalase, indicating a shift towards oxidative stress as a mechanism for cytotoxicity.
- In vivo studies : Animal models treated with this compound showed a marked reduction in tumor size and increased survival rates compared to untreated controls, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10-20-16-12(5-8-25-16)17(23)21(10)7-6-19-15(22)13-9-11(18)3-4-14(13)24-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKLRRINGZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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